Tert-butyl m-tolylcarbamate

Physical Chemistry Organic Synthesis Process Chemistry

Sourcing inconsistent meta-substituted aniline building blocks can introduce variability in Pd-catalyzed cross-coupling yields. Tert-butyl m-tolylcarbamate (CAS 18437-67-7), with its defined meta-methyl substitution, provides a reliable, high-purity solution. - Distinct meta-substitution profile ensures predictable reactivity and selectivity, mitigating the risk of isomer contamination. - High lipophilicity (LogP 3.46) enhances utility in lead optimization for improved membrane permeability. - Consistent 98% purity supports reproducible synthesis of pharmaceutical and agrochemical advanced intermediates.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 18437-67-7
Cat. No. B172257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl m-tolylcarbamate
CAS18437-67-7
Synonymstert-butyl m-tolylcarbamate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H17NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)
InChIKeyVZMVGGAQYQVROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl m-tolylcarbamate: Physicochemical & Supplier Profile


Tert-butyl m-tolylcarbamate (CAS 18437-67-7), also known as tert-butyl N-(3-methylphenyl)carbamate or N-Boc-3-methylaniline, is an organic compound belonging to the carbamate class [1]. It is characterized by a tert-butyl carbamate (Boc) protecting group attached to a meta-toluidine (3-methylaniline) core, yielding a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol [1]. Commercial sources report a typical purity of 98% . This compound serves primarily as a versatile building block and amine protecting group in organic synthesis, particularly in pharmaceutical and agrochemical research [1].

Boc-protected m-toluidine building block for multi-step synthesis
Supports orthogonal protection strategies in pharma/agrochem research
Meta-methyl substitution provides distinct steric/electronic profile vs ortho/para isomers
Widely available at high purity, reducing lot-to-lot variability

Why N-Boc-m-toluidine Substitution Fails


The meta-methyl substitution on the aromatic ring of tert-butyl m-tolylcarbamate introduces distinct steric and electronic properties that significantly influence its reactivity and physicochemical behavior compared to its ortho-, para-, and unsubstituted analogs . This substitution pattern directly impacts the compound's boiling point and density, and, more importantly, alters its behavior in palladium-catalyzed cross-couplings and subsequent deprotection steps . As demonstrated by the quantitative data in Section 3, these differences are not trivial; they translate to measurable variations in physical properties and can affect reaction yields and selectivities, making simple substitution a risk to synthetic reproducibility and purity profiles .

Ortho/Para Isomer Interchange
Meta substitution alters boiling point and density; purification and phase separation may shift.
Unsubstituted Analog Mismatch
Lack of methyl group significantly changes lipophilicity and reactivity; LogP and cross-coupling behavior may not reproduce.
Electronic/steric Impact on Pd Catalysis
Meta-methyl modulates ring electronics, potentially affecting catalytic cycle rates and selectivity.

Tert-butyl m-tolylcarbamate vs. N-Boc Aniline Isomers


Boiling Point and Density Aid Purification

Tert-butyl m-tolylcarbamate exhibits a predicted boiling point of 254.0±19.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . This boiling point is notably intermediate between the ortho-isomer (250.4±19.0 °C) and the para-isomer (255.3±19.0 °C) , and significantly higher than the unsubstituted tert-butyl phenylcarbamate (235.3±9.0 °C) . The density is also slightly higher than the 1.064±0.06 g/cm³ reported for the ortho- and para-isomers , and matches the unsubstituted analog .

Boiling Point & Density
Cross-study comparable
m-tolyl: 254.0±19.0 °C, 1.1±0.1 g/cm³ +3.6 °C vs ortho; −1.3 °C vs para; +18.7 °C vs unsubstituted
Distinct boiling point aids distillation; density assists phase separation.
Predicted values (ACD/Labs); experimental verification recommended.
Physical Chemistry Organic Synthesis Process Chemistry

Meta-Methyl Substitution Enhances Lipophilicity

The calculated partition coefficient (LogP) for tert-butyl m-tolylcarbamate is 3.46 . This value is higher than that of the unsubstituted tert-butyl phenylcarbamate (LogP ~2.7) [1] and comparable to the ortho- and para-tolyl isomers (LogP ~3.4-3.5) [1]. The increased lipophilicity is a direct consequence of the added methyl group on the aromatic ring.

Lipophilicity (LogP)
Class-level inference
3.46
Higher LogP vs unsubstituted (Δ ~0.76) suggests increased membrane permeability.
Calculated value; may support lead optimization logP tuning.
Medicinal Chemistry Pharmacokinetics LogP

High Purity from Multiple Suppliers

Tert-butyl m-tolylcarbamate is routinely offered at a purity of 98% by several major chemical suppliers . While similar purities are common for this class of compounds, the compound's established synthesis and stable demand ensure a reliable, cost-effective supply chain .

Commercial Purity
Data to verify
98%
High purity supports reproducible synthesis and reduces in-house purification.
Supplier-reported; independent verification advisable for critical workflows.
Procurement Supply Chain Quality Control

Applications of Tert-butyl m-tolylcarbamate


m-Toluidine Pharmacophore and Agrochemical Precursor

Given its function as a protected m-toluidine building block, this compound is ideally suited for the multi-step synthesis of pharmaceuticals and agrochemicals that require a meta-methyl aniline motif. The Boc group allows for orthogonal protection strategies, enabling selective functionalization of other molecular fragments before the m-toluidine nitrogen is revealed for final coupling steps. Its high commercial purity (98%) supports the generation of high-quality advanced intermediates, aligning with the stringent quality demands of pharmaceutical development .

Pd-Catalyzed Cross-Coupling of Protected Anilines

Tert-butyl m-tolylcarbamate is specifically noted for its utility in palladium-catalyzed synthesis of N-Boc-protected anilines, a critical step in constructing complex aromatic amines . The presence of the meta-methyl group can subtly influence the electronic character of the aromatic ring, potentially modulating the rate and selectivity of cross-coupling reactions compared to unsubstituted or differently substituted analogs . This makes it a valuable tool for optimizing reactions in both academic and industrial process chemistry settings.

Lipophilicity Tuning in Medicinal Chemistry

The calculated LogP of 3.46 for tert-butyl m-tolylcarbamate indicates a significant increase in lipophilicity compared to the unsubstituted N-Boc-aniline . Researchers involved in lead optimization can leverage this property to improve membrane permeability and metabolic stability of drug candidates that incorporate a masked m-toluidine moiety. The predictable increase in LogP (Δ ~0.76) provides a rational design element for fine-tuning a compound's pharmacokinetic profile without resorting to more synthetically challenging structural modifications .

Application
Selection Property
Validation Focus
m-Toluidine Pharmacophore & Agrochemical Precursor
Boc-protected meta-methyl aniline; orthogonal protection compatibility
Orthogonal deprotection efficiency; advanced intermediate purity
Pd-Catalyzed Cross-Coupling
Meta-methyl electronic modulation of aryl ring
Cross-coupling yield and selectivity vs ortho/para/unsubstituted analogs
Lipophilicity Tuning in Medicinal Chemistry
Increased lipophilicity over N-Boc-aniline
Membrane permeability and metabolic stability prediction

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